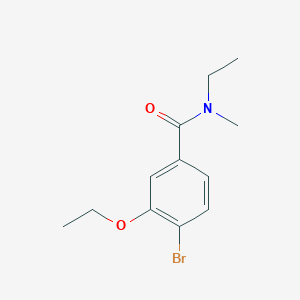

4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide

Description

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-ethyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-14(3)12(15)9-6-7-10(13)11(8-9)16-5-2/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZQBSTPWMBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16BrN2O2

- Molecular Weight : 303.17 g/mol

- CAS Number : 1403330-01-7

Structural Characteristics

The presence of the bromine atom and ethoxy group in the benzamide structure significantly influences its biological interactions and pharmacokinetic properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Antitumor Activity

In several studies, derivatives of benzamide compounds, including those similar to this compound, have demonstrated significant antitumor effects. For instance:

- Case Study : A study on benzamide derivatives indicated that modifications to the benzamide structure could enhance antitumor efficacy in several cancer cell lines. The introduction of halogen substituents like bromine was found to increase potency against specific cancer types .

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective properties:

- Mechanism : By modulating neurotransmitter levels and reducing oxidative stress, these compounds can potentially protect neuronal cells from degeneration .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application:

- Dosage Effects : Studies indicate that lower doses may enhance beneficial effects, while higher doses could lead to cytotoxicity. This dual effect highlights the importance of dosage optimization in therapeutic settings .

Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

- A study examined the effects of various benzamide derivatives on cancer cell proliferation. The results showed that certain modifications, including bromination, led to enhanced antitumor activity.

- Results : Compounds exhibited IC50 values in the micromolar range against multiple cancer cell lines.

-

Neuroprotection :

- Research focusing on neuroprotective agents highlighted that similar benzamide derivatives could mitigate oxidative stress-induced neuronal damage.

- Outcomes : Improved survival rates of neuronal cells were observed in vitro when treated with low concentrations of these compounds.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl/Substituent Groups

The following table summarizes key structural differences and properties of 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide and its analogues:

Key Findings :

- Ethoxy vs.

- N-Alkyl Substitution : N-Ethyl-N-methyl groups balance solubility and metabolic stability, whereas N-butyl derivatives (e.g., 4-bromo-N-butyl-3-methoxybenzamide) prioritize lipid bilayer penetration .

- Halogen Effects : Bromine at position 4 is conserved across analogues for its electronic effects, but iodine-substituted variants (e.g., 3-hydroxy-4-iodo-N-methoxy-N-methylbenzamide) show altered reactivity in cross-coupling reactions .

Crystallographic and Conformational Comparisons

- Crystal Packing : In 4-bromo-N-(2-nitrophenyl)benzamide (), intramolecular hydrogen bonding between the amide and nitro groups stabilizes the planar conformation. By contrast, the ethoxy group in the target compound may induce torsional strain, affecting molecular packing .

- Bond Lengths: The C-Br bond length in brominated benzamides averages 1.89–1.91 Å, consistent across analogues, while C-O bond lengths in ethoxy (1.43 Å) vs. methoxy (1.41 Å) groups reflect minor electronic differences .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide typically involves the following key steps:

- Introduction of the ethoxy substituent at the meta position of the benzene ring.

- Bromination at the para position relative to the amide group.

- Formation of the N-ethyl-N-methylbenzamide moiety through amide coupling reactions.

This approach requires careful control of regioselectivity and reaction conditions to ensure the correct substitution pattern and high purity of the final product.

Preparation of the Ethoxy-Substituted Benzene Intermediate

The ethoxy group is introduced via alkylation of a hydroxy-substituted benzene derivative or by direct substitution on a suitable precursor.

- Method: Alkylation of 3-hydroxybenzoic acid derivatives with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in polar organic solvents (e.g., acetone or acetonitrile) at moderate temperatures (50–80 °C) for 6–12 hours.

- Outcome: This yields ethyl 3-ethoxybenzoate or related esters, which serve as key intermediates for further functionalization.

Bromination at the Para Position

Selective bromination at the para position relative to the amide or ester group is critical.

- Brominating Agents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin are commonly used for controlled bromination.

- Conditions: The reaction is typically conducted in dry carbon tetrachloride or similar solvents under light irradiation (e.g., 500 W lamp) and reflux for 12 hours to ensure selective bromination.

- Result: Formation of 4-bromo-3-ethoxy substituted benzene derivatives with high regioselectivity and yield.

Conversion to the Benzamide

The amide moiety is introduced by coupling the brominated ethoxy-substituted benzoic acid or its ester derivative with the appropriate amine.

- Amines Used: N-ethyl-N-methylamine is reacted with the acid chloride or activated ester derivative of the brominated intermediate.

- Activation: The carboxylic acid group is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Reaction Conditions: The acid chloride is then reacted with N-ethyl-N-methylamine in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to room temperature.

- Purification: The crude product is purified by recrystallization or chromatography to afford this compound in high purity.

Alternative Synthetic Routes and Analogous Methods

While direct literature on this exact compound's synthesis is limited, related benzamide derivatives have been synthesized using similar methodologies:

- One-Pot Methods: For related benzamide compounds, one-pot syntheses involving the reaction of isatoic anhydride with methylamine followed by halogenation have been reported, providing efficient routes with high yields and purity.

- Suzuki Cross-Coupling: Although more common for aryl-aryl bond formation, Suzuki coupling has been used for synthesizing brominated aromatic amines and derivatives, which could be adapted for functionalizing benzamide intermediates.

- Catalyst Use: Palladium catalysts such as dichlorobis(triphenylphosphine)palladium are employed in cross-coupling and carbonylation reactions for related aromatic ester and amide synthesis.

Data Table: Summary of Key Preparation Steps

Research Findings and Notes

- The ethoxy substituent enhances the lipophilicity of the molecule, which can influence its biological properties and solubility.

- Bromination at the para position is favored due to electronic effects and steric accessibility, which is consistent with regioselectivity observed in related benzamide syntheses.

- Use of mild reaction conditions and selective brominating agents minimizes side reactions such as over-bromination or substitution at undesired positions.

- The N-ethyl-N-methyl substitution balances solubility and metabolic stability, which is important for the compound's potential biological activity.

- Safety considerations include handling brominating agents and acid chlorides under controlled environments due to their reactive and potentially hazardous nature.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamide in laboratory settings?

- Methodological Answer : Prioritize hazard analysis and risk assessment before synthesis, including reviewing Safety Data Sheets (SDS) for analogous brominated benzamides. Key precautions include:

- Use fume hoods to avoid inhalation (GHS-compliant SDS recommend immediate ventilation and respiratory protection) .

- Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure .

- Store in airtight containers at controlled temperatures (2–8°C) to prevent degradation .

- Implement spill containment kits with inert absorbents (e.g., vermiculite) .

Q. How can researchers determine the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Mass Spectrometry (MS) : Compare molecular ion peaks ([M]+) with theoretical mass (e.g., NIST reference data for analogous bromobenzamides) .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions (e.g., ethyl and ethoxy group integration) .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles (e.g., Acta Crystallographica data for related benzamides) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, C-Br at ~550 cm) using NIST reference spectra .

- High-Resolution MS (HRMS) : Confirm molecular formula via exact mass matching (e.g., PubChem data for similar ethoxybenzamides) .

- HPLC-UV/Vis : Quantify purity using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for bromine displacement reactions .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound to study metabolic pathways?

- Methodological Answer :

- Deuterium Exchange : Replace ethoxy protons with deuterium using deuterated reagents (e.g., CDOD) under acidic conditions .

- Stable Isotope Tracing : Use -labeled analogs in mass spectrometry to track metabolic byproducts in vitro .

- Validation : Confirm isotopic incorporation via NMR or isotope ratio MS .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in silico studies of this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Free Energy Perturbation (FEP) : Refine computational models by simulating ligand-binding thermodynamics .

- Meta-Analysis : Cross-reference PubChem bioactivity data with crystallographic binding poses to identify false positives .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents (e.g., replacing ethoxy with methoxy or trifluoroethoxy) and test potency .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett constants) with activity .

- Crystallographic SAR : Compare X-ray structures of analogs bound to targets (e.g., kinases) to map critical interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.